molecular formula C14H14ClNO2 B7514786 2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide

2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide

Cat. No. B7514786
M. Wt: 263.72 g/mol
InChI Key: HEQOFOWFVDVOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it an important target for synthesis and research.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of tumor growth and the induction of cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in the body, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for research on 2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide. One potential direction is the development of new derivatives of this compound that may have improved anti-cancer properties or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and efficacy of this compound in animal and human models.

Synthesis Methods

The synthesis of 2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide is achieved through a multistep process. The first step involves the reaction of 5-methylfuran-2-carbaldehyde with ethylamine to form N-(5-methylfuran-2-yl)ethylamine. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product.

Scientific Research Applications

2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit anti-cancer properties. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.

properties

IUPAC Name

2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-7-8-13(18-9)10(2)16-14(17)11-5-3-4-6-12(11)15/h3-8,10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQOFOWFVDVOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide

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